molecular formula C12H16O5S B028560 Phenyl 1-thio-beta-D-galactopyranoside CAS No. 16758-34-2

Phenyl 1-thio-beta-D-galactopyranoside

Cat. No. B028560
CAS RN: 16758-34-2
M. Wt: 272.32 g/mol
InChI Key: OVLYAISOYPJBLU-IIRVCBMXSA-N
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Description

Synthesis Analysis

The synthesis of phenyl 1-thio-beta-D-galactopyranoside and related derivatives involves complex chemical reactions. For instance, a study described the efficient acceptor substrate role of phenyl beta-D-galactopyranoside in the assay of the blood-group H gene-specified alpha-2-l-fucosyltransferase, indicating a method for synthesizing related compounds (Chester, Yates, & Watkins, 1976). Another approach involved the synthesis of 2-(benzothiazol-2-yl)-phenyl-beta-D-galactopyranoside derivatives as novel artificial fluorescent pigments for beta-D-galactosidase assays, highlighting innovative pathways for creating phenyl 1-thio-beta-D-galactopyranoside analogs (Otsubo et al., 2013).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of phenyl 1-thio-beta-D-galactopyranoside. For example, the crystal structure analysis of related beta-D-galactopyranoside compounds provides insights into their conformation and potential interactions in chemical reactions (Srikrishnan & An, 1988). These structural analyses are fundamental for designing synthesis strategies and predicting reactivity patterns.

Chemical Reactions and Properties

Phenyl 1-thio-beta-D-galactopyranoside participates in various chemical reactions, owing to its functional groups and structural framework. Studies have investigated its role as a substrate or inhibitor in enzymatic reactions, such as its involvement in assays of beta-galactosidase activities, indicating its reactivity and potential as a biochemical tool (Celen et al., 2008).

Physical Properties Analysis

The physical properties of phenyl 1-thio-beta-D-galactopyranoside, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. For instance, crystallographic studies provide data on the compound's solid-state structure, which is relevant for understanding its physical properties and behavior under different conditions (T. Srikrishnan & S. An, 1988).

Chemical Properties Analysis

The chemical properties of phenyl 1-thio-beta-D-galactopyranoside, such as reactivity with various reagents, stability under different conditions, and its role in catalytic processes, are critical for its applications in synthesis and biological studies. Research on its enzymatic synthesis and evaluation as a potential probe for visualizing gene expression showcases its chemical versatility and utility in molecular biology (Rob & Huber, 2003).

Scientific Research Applications

  • Synthesis and Use in Oligosaccharide Production : Phenyl 1-thio-beta-D-galactopyranoside and its derivatives are crucial in the synthesis of oligosaccharides. For instance, galabiosyl donors synthesized from 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose are valuable for creating galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000). Additionally, diastereomeric 3,4-O-pyruvate acetal-containing D-galactopyranose derivatives have potential biomedical applications in oligosaccharide synthesis (Ziegler & Herold, 1994).

  • Biochemical Studies and Enzyme Interactions : Phenyl 1-thio-beta-D-galactopyranoside has been used to study the activity of enzymes like beta-galactosidase. For example, it can act as an acceptor substrate for specific glycosyltransferase enzymes, playing a role in the regulation of blood-group H gene-associated enzymes (Chester, Yates & Watkins, 1976). It is also used to investigate the binding properties to E. coli's beta-D-galactosidase active site (Yde & Bruyne, 1978).

  • Molecular Imaging : This compound has been utilized in the development of imaging agents. For instance, radioiodine-labeled PETG, a derivative of Phenyl 1-thio-beta-D-galactopyranoside, shows promise as a noninvasive imaging agent for imaging LacZ gene expression (Choi et al., 2003).

  • Affinity Chromatography and Protein Isolation : It has been used in the synthesis of novel affinity adsorbents for protein isolation. For example, 5-aminopentyl 4,6-O-[(R)-1-carboxyethylidene]-beta-D-galactopyranoside, a related compound, has been used as a ligand for the affinity chromatography of human serum amyloid P protein (Ziegler et al., 1992).

  • Chemical and Physical Analysis : Research has been conducted on the physical properties of phenyl galactopyranosides, like studying the free rotation of the phenyl ring using 13C CPMAS NMR chemical shifts (Wałejko et al., 2015).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLYAISOYPJBLU-IIRVCBMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937353
Record name Phenyl 1-thiohexopyranoside
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Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 1-thio-beta-D-galactopyranoside

CAS RN

16758-34-2
Record name Phenyl 1-thio-β-D-galactopyranoside
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Record name Phenyl 1-thio-beta-D-galactopyranoside
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Record name Phenyl 1-thiohexopyranoside
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Record name Phenyl 1-thio-β-D-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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